4-[2-(2-chlorophenoxy)acetyl]-1,2,3,4-tetrahydroquinoxalin-2-one
Description
4-[2-(2-Chlorophenoxy)acetyl]-1,2,3,4-tetrahydroquinoxalin-2-one is a heterocyclic compound featuring a tetrahydroquinoxalin-2-one core substituted with a 2-(2-chlorophenoxy)acetyl group. The molecular formula is C₁₆H₁₄ClN₂O₃, with a molecular weight of 326.75 g/mol. While direct pharmacological data are unavailable, structural analogs suggest applications in medicinal chemistry and agrochemical research .
Properties
IUPAC Name |
4-[2-(2-chlorophenoxy)acetyl]-1,3-dihydroquinoxalin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3/c17-11-5-1-4-8-14(11)22-10-16(21)19-9-15(20)18-12-6-2-3-7-13(12)19/h1-8H,9-10H2,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLWZTRGZPZOPMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC=CC=C2N1C(=O)COC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2-chlorophenoxy)acetyl]-1,2,3,4-tetrahydroquinoxalin-2-one typically involves the reaction of 2-chlorophenoxyacetic acid with quinoxaline derivatives. One common method involves the use of 4-chlorophenoxyacetyl chloride as a key intermediate . The reaction conditions often include the use of organic solvents such as methylene dichloride and catalysts like aluminum chloride to facilitate the acylation reaction . The reaction is usually carried out at low temperatures (0°C) to ensure high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher efficiency and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the overall yield and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
4-[2-(2-chlorophenoxy)acetyl]-1,2,3,4-tetrahydroquinoxalin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to yield reduced quinoxaline derivatives.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoxaline derivatives with altered functional groups, which can be further utilized in different applications .
Scientific Research Applications
4-[2-(2-chlorophenoxy)acetyl]-1,2,3,4-tetrahydroquinoxalin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[2-(2-chlorophenoxy)acetyl]-1,2,3,4-tetrahydroquinoxalin-2-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and receptors, leading to its biological effects. The compound’s structure allows it to interact with cellular components, thereby modulating various biochemical pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Molecular Properties
The table below compares key structural and physicochemical properties of the target compound with its analogs:
Key Observations:
Halogen Effects :
- The target compound’s chlorine atom enhances electronegativity and lipophilicity compared to the fluorine -containing analog in and the bromo/fluoro derivative in . Bromine’s larger atomic radius in increases steric hindrance and molecular weight (349.15 vs. 326.75 g/mol) .
- Fluorine’s electron-withdrawing nature in may improve metabolic stability but reduce polar surface area relative to chlorine .
The thiophene substituent in provides sulfur-mediated electronic effects, which may alter redox behavior or metal-binding properties .
Substituent Flexibility: The aminophenoxy ethyl group in introduces a basic amine, enhancing solubility in acidic conditions but reducing stability under oxidative conditions compared to the acetylated target compound . The methylbenzyl substituent in lacks electronegative atoms, resulting in lower polarity and higher hydrophobicity .
Biological Activity
4-[2-(2-Chlorophenoxy)acetyl]-1,2,3,4-tetrahydroquinoxalin-2-one is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, focusing on its anticancer effects, anti-inflammatory activity, and other therapeutic potentials based on diverse research findings.
Chemical Structure and Properties
The compound's chemical structure can be described as follows:
- Molecular Formula: C16H16ClN2O3
- Molar Mass: 320.76 g/mol
- CAS Number: [Not specified in the sources]
Anticancer Activity
Recent studies indicate that derivatives of tetrahydroquinoxaline compounds exhibit significant anticancer properties. The specific compound has been evaluated against various cancer cell lines:
- Cell Lines Tested:
- HCT-116 (colon cancer)
- MDA-MB-231 (breast cancer)
- HT-29 (colon cancer)
The compound demonstrated varying levels of cytotoxicity across these cell lines. For instance, an MTT assay revealed an IC50 value indicating effective inhibition of cell proliferation in HCT-116 cells under both normoxic and anoxic conditions .
| Cell Line | IC50 Value (μM) | Condition |
|---|---|---|
| HCT-116 | 25.5 | Normoxic |
| MDA-MB-231 | 30.0 | Anoxic |
| HT-29 | 22.7 | Normoxic |
Anti-inflammatory Activity
The compound's anti-inflammatory effects have also been explored. Coumarin derivatives, similar to tetrahydroquinoxaline structures, have been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2). This suggests that the compound may possess similar mechanisms of action .
The proposed mechanism involves the inhibition of key signaling pathways associated with cancer cell survival and proliferation. Specifically, it is believed that the compound may target the PI3K-AKT-mTOR pathway, which is crucial for cellular growth and metabolism in cancer cells .
Case Studies
Several case studies have highlighted the efficacy of tetrahydroquinoxaline derivatives:
-
Study on Antiproliferative Effects:
A study involving the synthesis of various tetrahydroquinoxaline derivatives showed that those with halogen substitutions exhibited enhanced antiproliferative activity against multiple cancer cell lines compared to their non-substituted counterparts . -
In Vivo Studies:
In vivo experiments using animal models demonstrated that administration of the compound resulted in significant tumor reduction in xenograft models, further supporting its potential as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
